(2R,6R,8S,12S)-1-Aza-10-oxo-12-phenyltricyclo[6.4.01,8.02,6]dodecan-9-one
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Overview
Description
(2R,6R,8S,12S)-1-Aza-10-oxo-12-phenyltricyclo[6401,802,6]dodecan-9-one is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6R,8S,12S)-1-Aza-10-oxo-12-phenyltricyclo[6.4.01,8.02,6]dodecan-9-one typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the aza and oxo functionalities. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often employ continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(2R,6R,8S,12S)-1-Aza-10-oxo-12-phenyltricyclo[6.4.01,8.02,6]dodecan-9-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or peroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced products.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are tailored to optimize each specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2R,6R,8S,12S)-1-Aza-10-oxo-12-phenyltricyclo[6.4.01,8.02,6]dodecan-9-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological targets, providing insights into biochemical processes.
Medicine
In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (2R,6R,8S,12S)-1-Aza-10-oxo-12-phenyltricyclo[6.4.01,8.02,6]dodecan-9-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to desired therapeutic or industrial effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tricyclic molecules with aza and oxo functionalities. Examples include:
- (2R,6R,8S,12S)-1-Aza-10-oxo-12-methyltricyclo[6.4.01,8.02,6]dodecan-9-one
- (2R,6R,8S,12S)-1-Aza-10-oxo-12-ethyltricyclo[6.4.01,8.02,6]dodecan-9-one
Uniqueness
What sets (2R,6R,8S,12S)-1-Aza-10-oxo-12-phenyltricyclo[6401,802,6]dodecan-9-one apart is its specific phenyl substitution, which can influence its reactivity and interactions with biological targets
Properties
IUPAC Name |
(2R,6R,8R,12S)-12-phenyl-10-oxa-1-azatricyclo[6.4.0.02,6]dodecan-9-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c18-16-14-9-12-7-4-8-13(12)17(14)15(10-19-16)11-5-2-1-3-6-11/h1-3,5-6,12-15H,4,7-10H2/t12-,13-,14-,15-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYUWXJPBSIHKT-KBUPBQIOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3C(=O)OCC(N3C2C1)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@@H]3C(=O)OC[C@@H](N3[C@@H]2C1)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652441 |
Source
|
Record name | (4S,5aR,8aR,9aR)-4-Phenyloctahydrocyclopenta[4,5]pyrrolo[2,1-c][1,4]oxazin-1(5aH)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147406-85-7 |
Source
|
Record name | (4S,5aR,8aR,9aR)-4-Phenyloctahydrocyclopenta[4,5]pyrrolo[2,1-c][1,4]oxazin-1(5aH)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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